MK-7145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

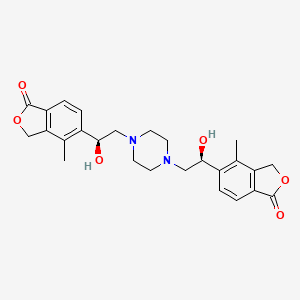

Molecular Formula |

C26H30N2O6 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

5-[(1S)-1-hydroxy-2-[4-[(2S)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m1/s1 |

InChI Key |

OCKGFTQIICXDQW-DNQXCXABSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1COC2=O)[C@@H](CN3CCN(CC3)C[C@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

MK-7145: A Technical Guide to its Mechanism of Action on ROMK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MK-7145, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the physiological and experimental context of this compound's activity.

Introduction: Targeting ROMK for a Novel Diuretic Mechanism

The Renal Outer Medullary Potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, plays a pivotal role in renal physiology. Located on the apical membrane of epithelial cells in the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD), ROMK is crucial for salt reabsorption and potassium secretion.

In the TAL, ROMK facilitates potassium recycling into the tubular lumen, a necessary step for the function of the Na-K-2Cl cotransporter (NKCC2), the target of loop diuretics like furosemide. In the CCD, ROMK is the primary channel for potassium secretion into the urine, a process coupled to sodium reabsorption via the epithelial sodium channel (ENaC).

Due to this dual role, inhibition of ROMK presents a compelling therapeutic strategy for hypertension and heart failure. It is hypothesized that blocking ROMK will induce both natriuresis (sodium excretion) and diuresis (water excretion) by disrupting the function of NKCC2, while simultaneously preventing the excessive potassium loss (kaliuresis) often associated with loop and thiazide diuretics by blocking its secretory function in the CCD. This potassium-sparing diuretic profile is a key potential advantage of ROMK inhibitors.

This compound emerged from extensive medicinal chemistry efforts as a potent, selective, and orally bioavailable small-molecule inhibitor of the ROMK channel.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the ROMK channel. The primary mechanism of action is the blockade of potassium ion conduction through the channel pore. Evidence suggests that this compound and similar small-molecule inhibitors access the channel from the intracellular side.[1]

While the precise crystal structure of this compound bound to ROMK is not publicly available, computational modeling and mutagenesis studies on other small-molecule ROMK inhibitors suggest a binding site within the transmembrane pore, below the selectivity filter. This intracellular binding site is consistent with the voltage-dependent nature of the block observed with some ROMK inhibitors.

The physiological consequence of ROMK inhibition by this compound is a reduction in potassium efflux in both the TAL and the CCD. This leads to the desired diuretic and natriuretic effects without significant kaliuresis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| ROMK (Kir1.1) | 86Rb+ Efflux | 0.045 | [2] |

| Kir2.1 | Electrophysiology | > 30 | [2] |

| Kir2.3 | Electrophysiology | > 30 | [2] |

| Kir4.1 | Electrophysiology | > 30 | [2] |

| Kir7.1 | Electrophysiology | > 30 | [2] |

| hERG | Electrophysiology | > 30 | [3] |

| Cav1.2 | Electrophysiology | > 30 | [2] |

| Nav1.5 | Electrophysiology | > 30 | [2] |

| SERT (human Serotonin Transporter) | [3H]-Serotonin Uptake | 2.40 | [2] |

| Acetylcholinesterase | Enzyme Activity | 9.94 | [2] |

| Somatostatin Receptor (sst1) | Radioligand Binding | 2.63 | [2] |

Table 2: In Vivo Effects of this compound in Sprague-Dawley Rats (Acute Dosing)

| Dose (mg/kg, p.o.) | Urine Volume (fold increase vs. vehicle) | Urinary Na+ Excretion (fold increase vs. vehicle) | Urinary K+ Excretion (fold increase vs. vehicle) | Reference |

| 0.3 | Significant Increase | Significant Increase | No Significant Change | [3] |

| 1 | Significant Increase | Significant Increase | No Significant Change | [3] |

| 3 | Significant Increase | Significant Increase | No Significant Change | [3] |

| 10 | Significant Increase | Significant Increase | No Significant Change | [3] |

Table 3: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Treatment | Dose (mg/kg/day, p.o.) | SBP Reduction (mmHg) | Reference |

| This compound | 3 | ~12 | [3] |

| This compound | 10 | ~20 | [3] |

| Hydrochlorothiazide (HCTZ) | 25 | ~12 | [3] |

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize the mechanism of action of this compound on ROMK channels.

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through ROMK channels expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human ROMK (Kir1.1)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Dye loading buffer: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) and a pluronic acid

-

Compound plate: 384-well plate with serial dilutions of this compound

-

Stimulus buffer: Assay buffer containing a final concentration of 2 mM Tl2SO4

Protocol:

-

Cell Plating: Seed ROMK-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubate for 18-24 hours.

-

Dye Loading: Aspirate the culture medium and add 20 µL of dye loading buffer to each well. Incubate the plate for 60 minutes at room temperature in the dark.

-

Compound Incubation: Aspirate the dye loading buffer and add 20 µL of assay buffer containing the desired concentration of this compound or vehicle control. Incubate for 20 minutes at room temperature.

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with a liquid handling system.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject 10 µL of stimulus buffer into each well.

-

Immediately begin kinetic reading of fluorescence intensity every second for 120-180 seconds.

-

-

Data Analysis: The initial rate of fluorescence increase is proportional to the Tl+ influx rate. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the ionic currents through ROMK channels in response to voltage changes and the application of this compound.

Materials:

-

HEK293 cells expressing human ROMK

-

External solution (in mM): 140 NMDG-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NMDG

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH

-

Patch-clamp amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Protocol:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

-

Perfuse the cell with the external solution containing vehicle control and record baseline currents.

-

-

Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound and record the steady-state inhibited currents at each concentration.

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) for each this compound concentration. Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

Figure 1: Physiological role and inhibition of ROMK by this compound in the nephron.

Figure 2: Workflow for the thallium flux assay to determine ROMK inhibition.

Figure 3: Logical flow from this compound administration to blood pressure reduction.

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel class of diuretics. Its mechanism of action, centered on the dual inhibition of ROMK in the thick ascending limb and the cortical collecting duct, leads to significant natriuresis and diuresis with a potassium-sparing effect. Preclinical data strongly support its potential as a new therapeutic agent for hypertension and heart failure, offering a differentiated profile compared to existing diuretic classes. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. Computational and Functional Analyses of a Small-Molecule Binding Site in ROMK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the inward-rectifier potassium channel ROMK in cardiovascular disease. | Semantic Scholar [semanticscholar.org]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-7145 in Renal Potassium Handling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-7145 is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key protein in renal physiology responsible for potassium handling. By targeting ROMK, this compound presents a novel mechanism for inducing diuresis and natriuresis with a significant potassium-sparing effect, a notable advantage over conventional diuretic therapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its impact on renal potassium handling, and details the experimental methodologies and signaling pathways involved.

Mechanism of Action

This compound exerts its effects by directly inhibiting the ROMK (Kir1.1) channel. ROMK channels are strategically located in two critical segments of the nephron: the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[1][2]

-

In the Thick Ascending Limb (TAL): ROMK channels are essential for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is the primary mechanism for salt reabsorption in this segment. By inhibiting ROMK, this compound disrupts this recycling process, thereby impairing the function of NKCC2 and leading to increased sodium and water excretion.

-

In the Cortical Collecting Duct (CCD): ROMK channels are the principal route for potassium secretion into the urine, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound in the CCD directly blocks this pathway of potassium secretion, resulting in a potassium-sparing effect.[2]

This dual mechanism of action allows this compound to promote the excretion of salt and water while minimizing the loss of potassium, a significant advantage over loop and thiazide diuretics which often lead to hypokalemia.

Preclinical Data on Renal Function and Electrolyte Handling

Preclinical studies in spontaneously hypertensive rats (SHR) and normotensive dogs have demonstrated the diuretic, natriuretic, and antihypertensive effects of this compound, with a notable lack of significant kaliuresis.

Effects in Spontaneously Hypertensive Rats

Oral administration of this compound in spontaneously hypertensive rats resulted in a dose-dependent reduction in blood pressure.

Table 1: Effect of Oral this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats

| Dose of this compound | Change in Systolic Blood Pressure (mmHg) | Comparator | Change in Systolic Blood Pressure (mmHg) |

| 3 mg/kg/day | ~ -12 mmHg | Hydrochlorothiazide (25 mg/kg/day) | ~ -12 mmHg |

| 10 mg/kg/day | ~ -20 mmHg | Hydrochlorothiazide (25 mg/kg/day) | ~ -12 mmHg |

Data extracted from abstracts and may not represent the full dataset.

Effects in Normotensive Dogs

Acute and chronic oral administration of this compound in normotensive dogs produced dose-dependent diuresis and natriuresis without significant effects on urinary potassium excretion or plasma electrolyte levels.[3][4]

Table 2: Effects of Oral this compound on Urinary Excretion and Plasma Electrolytes in Normotensive Dogs

| Parameter | Effect of this compound |

| Urine Volume | Dose-dependent increase |

| Urinary Sodium Excretion | Dose-dependent increase |

| Urinary Potassium Excretion | No significant change |

| Plasma Electrolytes | No significant changes |

| Plasma Bicarbonate | Elevated after 6 days of dosing |

| Plasma Aldosterone | Elevated after 6 days of dosing |

Quantitative data from full-text articles were not available. The table summarizes the described effects.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the effects of this compound.

Animal Models

-

Spontaneously Hypertensive Rats (SHR): Male SHRs are commonly used as a model of essential hypertension. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Normotensive Dogs: Purpose-bred male normotensive dogs, such as beagles, are used for studies requiring a non-hypertensive model. They are housed in conditions compliant with animal welfare regulations.

Drug Administration

-

Oral Gavage in Rats:

-

The required dose of this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Rats are gently restrained, and a gavage needle of appropriate size is measured from the tip of the nose to the last rib to ensure proper placement in the stomach.

-

The gavage needle is carefully inserted into the esophagus, and the formulation is slowly administered.

-

Animals are monitored post-administration for any signs of distress.

-

Urine and Blood Collection

-

24-Hour Urine Collection in Rats:

-

Rats are placed individually in metabolic cages designed to separate urine and feces.

-

Animals have free access to food and water during the 24-hour collection period.

-

Urine is collected in a chilled container to minimize degradation of analytes.

-

At the end of the collection period, the total urine volume is measured, and aliquots are stored at -80°C for analysis.

-

-

Blood Sampling:

-

Blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Methods

-

Urinary Electrolyte Analysis (Sodium and Potassium):

-

Urine samples are thawed and diluted appropriately with deionized water.

-

Sodium and potassium concentrations are determined using a flame photometer.

-

The instrument is calibrated using a series of standard solutions of known sodium and potassium concentrations.

-

Results are expressed as milliequivalents per liter (mEq/L) and total excretion is calculated based on the 24-hour urine volume.

-

-

Blood Pressure Measurement in SHR:

-

Radiotelemetry transmitters are surgically implanted in the rats to allow for continuous and conscious blood pressure monitoring.

-

After a recovery period, baseline blood pressure is recorded.

-

This compound is administered daily, and blood pressure is continuously monitored throughout the study period.

-

Data is collected and analyzed to determine the change in systolic and diastolic blood pressure from baseline.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

Caption: Mechanism of this compound in the Thick Ascending Limb.

Caption: Mechanism of this compound in the Cortical Collecting Duct.

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound represents a promising novel diuretic with a unique potassium-sparing profile. Its targeted inhibition of the ROMK channel in both the thick ascending limb and the cortical collecting duct leads to effective natriuresis and diuresis without inducing significant potassium loss. The preclinical data strongly support its potential as a new therapeutic option for the management of hypertension and other conditions requiring diuretic therapy, particularly where the risk of electrolyte imbalance is a concern. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MK-7145: A Novel Diuretic for Hypertension and Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling.[1][2] Developed by Merck, this compound emerged from a dedicated medicinal chemistry effort to identify a novel diuretic agent with the potential for superior efficacy and a favorable safety profile compared to existing therapies for hypertension and heart failure.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for ROMK Inhibition

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is an inward-rectifier potassium channel with a critical dual role in the kidney nephron.[1] It is expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), the target of loop diuretics.[1] In the CCD, ROMK is the primary channel for potassium secretion into the urine.[1]

This dual function suggests that inhibiting ROMK could offer a superior diuretic and natriuretic effect while minimizing the urinary potassium loss (kaliuresis) that is a common side effect of loop and thiazide diuretics.[1][3] The genetic validation for this therapeutic hypothesis comes from individuals with loss-of-function mutations in the ROMK gene, who present with Bartter's syndrome type II, characterized by salt wasting and hypotension.[4][5]

Discovery of this compound: A Medicinal Chemistry Journey

The development of this compound was the culmination of extensive medicinal chemistry efforts aimed at identifying a potent and selective ROMK inhibitor with favorable pharmacokinetic properties.[1][3] The initial lead compounds, while demonstrating ROMK inhibitory activity, suffered from issues such as high clearance rates and off-target effects, particularly inhibition of the hERG channel, which can lead to cardiac arrhythmias.[1]

Through systematic structure-activity relationship (SAR) studies, researchers at Merck optimized the lead structures, focusing on improving selectivity against hERG and enhancing the pharmacokinetic profile.[1][3] This led to the identification of compound 12 , which was subsequently designated as this compound.[1] this compound demonstrated a significant improvement in hERG selectivity and did not exhibit cardiac liabilities in preclinical cardiovascular models.[1]

Mechanism of Action and In Vitro Pharmacology

This compound is a potent and selective inhibitor of the ROMK channel. Its inhibitory activity was characterized using various in vitro assays.

Signaling Pathway of ROMK in the Kidney Nephron

Caption: Mechanism of action of this compound on the ROMK channel in the kidney.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against ROMK and its selectivity against other ion channels.

| Target | Assay Type | IC50 |

| ROMK | 86Rb+ Efflux Assay | 0.045 µM [6] |

| hERG | 35S-MK499 Radioligand Binding | >100-fold selectivity vs. ROMK[1] |

| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Not specified | No significant activity up to 30 µM[6] |

| Cav1.2, Nav1.5 | Not specified | IC50 > 30 µM[6] |

| Human Serotonin Transporter (SERT) | [3H]-Serotonin Uptake | IC50 = 2.40 ± 0.32 µM[6] |

Preclinical Pharmacology

The in vivo pharmacological effects of this compound were evaluated in several preclinical animal models.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical development of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound were assessed in rats, dogs, and rhesus monkeys. The projected human half-life of this compound was estimated to be approximately 5 hours.[1]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 40 | 0.66 | 0.62 | 33 |

| Dog | 36 | 1.9 | 1.4 | 80 |

| Rhesus Monkey | 34 | 1.4 | 1.1 | 11 |

Data for a precursor compound to this compound, highlighting the improvements made in the final candidate.[1]

Pharmacodynamics

Rat Diuresis and Natriuresis Model: In an acute rat diuresis model, oral administration of this compound resulted in significant dose-dependent diuresis and natriuresis at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[1][4] At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of hydrochlorothiazide (B1673439) (HCTZ) at 25 mg/kg/day.[1] At 10 mg/kg/day, this compound showed superior SBP reduction compared to HCTZ.[1] Furthermore, this compound exhibited additive or synergistic blood pressure-lowering effects when combined with HCTZ or the angiotensin II receptor blocker, candesartan.[4][5][7]

Normotensive Dog Model: Acute and chronic oral administration of this compound to normotensive dogs led to dose-dependent diuresis and natriuresis without causing significant urinary potassium loss or changes in plasma electrolyte levels.[4][5] After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, consistent with the expected pharmacology of a ROMK inhibitor and mimicking features of Bartter's syndrome type II.[4][5]

Clinical Development

Following its promising preclinical profile, this compound advanced into clinical development as a potential treatment for hypertension.

Phase I Clinical Trial (this compound-009 AM1)

A Phase Ib clinical trial (NCT01370655) was conducted to evaluate the antihypertensive efficacy, safety, and tolerability of this compound in male participants with mild-to-moderate hypertension.[7][8] The study was a randomized, placebo- and active-controlled (hydrochlorothiazide) trial.[8] The primary hypothesis was that multiple-dose administration of 6 mg of this compound would result in a superior reduction in systolic blood pressure compared to placebo over 24 hours on day 28.[8] While the trial has been completed, the detailed results have not been publicly released.[7]

Experimental Protocols

86Rb+ Efflux Assay for ROMK Inhibitory Activity

This functional assay was used to determine the potency of ROMK inhibitors.[1]

-

Cells stably expressing the ROMK channel are loaded with 86Rb+, a radioactive potassium surrogate.

-

The cells are then incubated with varying concentrations of the test compound (e.g., this compound).

-

The efflux of 86Rb+ from the cells is initiated by a depolarizing stimulus.

-

The amount of 86Rb+ released into the supernatant is measured using a scintillation counter.

-

The concentration of the compound that inhibits 50% of the 86Rb+ efflux (IC50) is calculated.

Acute Rat Diuresis/Natriuresis Model

This in vivo model was used to assess the diuretic and natriuretic effects of ROMK inhibitors.[1][2]

-

Male Sprague-Dawley rats are fasted overnight with free access to water.

-

The rats are orally administered the test compound or vehicle.

-

Immediately after dosing, the rats are placed in individual metabolism cages.

-

Urine is collected for a specified period (e.g., 4 hours).

-

Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations to determine the total diuretic and natriuretic effects.

Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)

This model was used to evaluate the antihypertensive efficacy of this compound.[1][2]

-

Male SHRs with established hypertension are used.

-

The rats are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.

-

After a baseline recording period, the rats are orally dosed with the test compound, vehicle, or a positive control (e.g., hydrochlorothiazide) daily for a specified duration (e.g., 4 days).[1]

-

Blood pressure is continuously monitored throughout the treatment period.

-

The change in systolic blood pressure from baseline is calculated to determine the antihypertensive effect.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its unique mechanism of action as a selective ROMK inhibitor offers the potential for effective blood pressure control and management of fluid overload in heart failure, with a reduced risk of hypokalemia. The comprehensive preclinical data package demonstrated its proof-of-concept and supported its progression into clinical trials. While the full clinical potential of this compound is yet to be fully elucidated, its discovery and development have paved the way for a new class of therapeutics targeting the ROMK channel.

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of MK-7145

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis and renal salt transport.[1][2] Developed for the potential treatment of hypertension and heart failure, this compound represents a novel class of diuretics with a mechanism that promises superior efficacy and a potassium-sparing profile compared to conventional diuretics.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with the IUPAC name 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[4][5] Its chemical and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one) | [4][5] |

| CAS Number | 1255204-84-2 | [4] |

| Molecular Formula | C26H30N2O6 | [4] |

| Molecular Weight | 466.53 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel (Kir1.1), an inward-rectifier potassium channel with critical roles in two distinct segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2][3]

Signaling Pathway of ROMK Inhibition

In the thick ascending limb (TAL) , the ROMK channel is essential for recycling potassium ions back into the tubular lumen. This potassium recycling is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[1][6]

In the cortical collecting duct (CCD) , the ROMK channel is the primary pathway for potassium secretion into the urine. Inhibition of ROMK in this segment by this compound directly reduces potassium excretion, leading to a potassium-sparing effect.[1][3] This dual action on both sodium reabsorption and potassium secretion is the basis for the potential therapeutic advantages of this compound over other classes of diuretics.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the ROMK channel, with reported IC50 values of 0.045 µM and 68 nM in in vitro assays.[4] Importantly, it demonstrates significant selectivity for ROMK over other members of the inward-rectifier potassium channel family (Kir2.1, Kir2.3, Kir4.1, and Kir7.1) and other cardiac ion channels such as Cav1.2 and Nav1.5, with IC50 values greater than 30 µM for these off-target channels.[4] This selectivity profile is crucial for minimizing the risk of adverse cardiac effects.

| Target | IC50 (µM) | Reference |

| ROMK (Kir1.1) | 0.045 | [4] |

| ROMK (Kir1.1) | 0.068 | [4] |

| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | > 30 | [4] |

| Cav1.2, Nav1.5 | > 30 | [4] |

| hERG | > 100 (estimated from selectivity ratio) | [7] |

Preclinical Pharmacodynamics

Preclinical studies in both rats and dogs have demonstrated the diuretic and natriuretic effects of this compound.[3][7] In spontaneously hypertensive rats, oral administration of this compound resulted in a dose-dependent lowering of blood pressure.[7] Notably, these effects were achieved without causing significant urinary potassium loss, confirming the potassium-sparing mechanism of ROMK inhibition.[3][7]

| Species | Effect | Key Findings | Reference |

| Rat | Diuresis and Natriuresis | Dose-dependent increase in urine output and sodium excretion. | [7] |

| Rat | Blood Pressure Lowering | Dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats. | [7] |

| Dog | Diuresis and Natriuresis | Dose-dependent increase in urine output and sodium excretion without significant changes in plasma electrolytes. | [3] |

Experimental Protocols

Synthesis of this compound

A multi-step synthesis process for this compound has been described, with a key step involving the reaction of 2 equivalents of an epoxide intermediate with piperazine, followed by crystallization.[5] The synthesis is designed to be scalable for the production of kilogram quantities of the active pharmaceutical ingredient.[5]

86Rb+ Efflux Assay for ROMK Activity

This assay is a functional measure of ROMK channel activity. The protocol generally involves the following steps:

-

Cell Culture: CHO or HEK293 cells stably expressing the human ROMK channel are cultured to confluence in appropriate multi-well plates.

-

86Rb+ Loading: The cells are incubated with a loading buffer containing radioactive 86Rb+ (a potassium surrogate) for a sufficient time to allow for cellular uptake.

-

Washing: The cells are washed with a buffer to remove extracellular 86Rb+.

-

Compound Incubation: The cells are then incubated with various concentrations of this compound or a vehicle control.

-

Efflux Stimulation: A high-potassium solution is added to stimulate the efflux of 86Rb+ through the open ROMK channels.

-

Measurement: The amount of 86Rb+ released into the supernatant is quantified using a scintillation counter.

-

Data Analysis: The percentage of 86Rb+ efflux is calculated, and the IC50 value for this compound is determined by fitting the concentration-response data to a suitable model.

35S-MK-499 Radioligand Binding Assay for hERG Selectivity

This assay is used to determine the binding affinity of this compound to the hERG potassium channel, a common off-target for many drugs that can lead to cardiac arrhythmias.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled hERG channel blocker 35S-MK-499 and varying concentrations of this compound.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Filtration: The mixture is filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed to remove any non-specifically bound radioligand.

-

Scintillation Counting: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of 35S-MK-499 is determined, and the Ki or IC50 value for this compound is calculated from the competition binding curve.[8]

In Vivo Diuretic and Natriuretic Studies in Rats

The following is a general protocol for assessing the diuretic and natriuretic effects of a test compound in rats:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are housed in metabolic cages to allow for the collection of urine.

-

Acclimation: The rats are acclimated to the metabolic cages for a period before the experiment.

-

Hydration: To ensure a consistent baseline urine flow, the rats are often hydrated with a saline solution via oral gavage.

-

Dosing: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., treated with hydrochlorothiazide) are included.

-

Urine Collection: Urine is collected at specific time intervals (e.g., over 4 or 24 hours).

-

Measurements: The total urine volume is measured. The concentrations of sodium and potassium in the urine are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic and natriuretic effects of this compound are calculated by comparing the urine volume and sodium excretion in the treated groups to the vehicle control group.[7]

Conclusion

This compound is a promising drug candidate with a novel mechanism of action that targets the ROMK potassium channel. Its potent and selective inhibition of ROMK leads to significant diuretic and natriuretic effects without the potassium-wasting side effects associated with many conventional diuretics. The preclinical data strongly support its potential as a new therapeutic option for the management of hypertension and heart failure. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in humans.

References

- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROMK - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thick Ascending Limb of the Loop of Henle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

MK-7145: A Novel ROMK Inhibitor for Hypertension and Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-7145 is an investigational, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein in renal salt and potassium handling. Developed by Merck, this compound has been explored as a potential novel diuretic for the treatment of hypertension and heart failure. By targeting ROMK, this compound offers a distinct mechanism of action compared to existing diuretic classes, with the potential for potent natriuresis and blood pressure reduction while mitigating the risk of hypokalemia. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

Mechanism of Action: Targeting the ROMK Channel

This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel (Kir1.1), an inwardly rectifying potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is predominantly expressed in two critical segments of the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1][2]

In the TALH , ROMK facilitates potassium recycling across the apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), a primary target for loop diuretics like furosemide. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby impairing the reabsorption of sodium and chloride, leading to increased salt and water excretion (natriuresis and diuresis).

In the CCD , the ROMK channel is responsible for potassium secretion into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK at this site is expected to reduce urinary potassium loss, a common side effect of loop and thiazide diuretics.

This dual action on both salt reabsorption and potassium secretion positions ROMK inhibitors as a promising new class of diuretics with a potentially superior efficacy and safety profile.[1][3][4]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the kidney.

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation in various animal models, demonstrating its potential as a diuretic and antihypertensive agent.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the ROMK channel.[5] Its selectivity has been assessed against other potassium channels and a broad panel of other receptors and enzymes to ensure a favorable safety profile.

| Target | Assay Type | Species | IC50 (µM) | Reference |

| ROMK (Kir1.1) | Tl+ flux assay | Human | 0.045 | [5][6] |

| Kir2.1 | - | Human | >30 | [5] |

| Kir2.3 | - | Human | >30 | [5] |

| Kir4.1 | - | Human | >30 | [5] |

| Kir7.1 | - | Human | >30 | [5] |

| hERG | Electrophysiology | Human | - | [1][2] |

| Cav1.2 | - | Human | >30 | [5] |

| Nav1.5 | - | Human | >30 | [5] |

| SERT (Serotonin Transporter) | [3H]-serotonin uptake | Human | 2.40 ± 0.32 | [1][5] |

| Acetylcholinesterase (ACES) | - | - | 9.94 | [1][5] |

| Somatostatin Receptor 1 (sst1) | - | - | 2.63 | [1][5] |

In Vivo Pharmacodynamics in Animal Models

Studies in normotensive and hypertensive animal models have confirmed the diuretic, natriuretic, and blood pressure-lowering effects of this compound.

2.2.1. Diuresis and Natriuresis in Normotensive Animals

In normotensive dogs, acute and chronic oral administration of this compound resulted in a dose-dependent increase in urine output (diuresis) and sodium excretion (natriuresis) without causing significant urinary potassium loss or changes in plasma electrolyte levels.[2][7] However, elevations in bicarbonate and aldosterone (B195564) were observed after six days of dosing.[2][7]

In an acute rat diuresis model, this compound demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

2.2.2. Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

Oral administration of this compound to spontaneously hypertensive rats (SHRs) led to a dose-dependent reduction in blood pressure that was sustained throughout the treatment period.[2][7]

| Dose (mg/kg/day) | SBP Lowering (mmHg) | Comparator | Reference |

| 3 | ~12 | Similar to HCTZ (25 mg/kg/day) | [1] |

| 10 | ~20 | Exceeded HCTZ (25 mg/kg/day) | [1] |

Furthermore, this compound demonstrated additive or synergistic blood pressure-lowering effects when co-administered with hydrochlorothiazide (B1673439) (HCTZ) or the angiotensin II receptor blocker, candesartan.[2][7]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans. A Phase Ib trial (this compound-009 AM1) was conducted in male participants with mild-to-moderate hypertension.[2] The study aimed to assess the antihypertensive efficacy of a 6 mg dose of this compound compared to placebo and hydrochlorothiazide over a 28-day period.[8] While the trial has been completed, the detailed results have not been publicly released.[2]

Experimental Protocols

The following are generalized protocols based on published preclinical studies involving this compound.

In Vitro ROMK Inhibition Assay (Thallium Flux)

This assay is commonly used to determine the potency of ROMK inhibitors.

Caption: Workflow for in vitro ROMK inhibition assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ROMK (Kir1.1) channel are cultured.[6]

-

Induction: Expression of the ROMK channel is induced, often by overnight incubation with an inducing agent like sodium butyrate.[6]

-

Cell Preparation: Cells are harvested and suspended in a physiological salt solution.

-

Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+), which acts as a surrogate for K+.

-

Compound Addition: Varying concentrations of this compound are added to the cells in a microplate format.

-

Thallium Flux: A solution containing Tl+ is added to initiate ion flux through the ROMK channels.

-

Signal Detection: The change in fluorescence is measured over time using a plate reader. The degree of inhibition of the Tl+ flux corresponds to the inhibitory activity of this compound.

-

Data Analysis: The concentration-response data is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the ROMK channel activity.[6]

Acute Rat Diuresis and Natriuresis Model

This in vivo model assesses the diuretic and natriuretic effects of a compound.

Methodology:

-

Animal Acclimation: Male rats (e.g., Sprague-Dawley) are acclimated to metabolic cages.

-

Fasting: Animals are fasted overnight with free access to water.

-

Hydration: A saline load is administered orally to ensure adequate hydration and urine flow.

-

Compound Administration: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., a known diuretic) are included.

-

Urine Collection: Urine is collected over a defined period (e.g., 4-6 hours).

-

Sample Analysis: The total volume of urine is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using an ion-selective electrode or flame photometry.

-

Data Analysis: The total excretion of urine and electrolytes is calculated and compared between the treatment groups and the control group.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive efficacy of a compound.

Caption: Workflow for blood pressure measurement in SHRs.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.

-

Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of each rat for continuous and stress-free measurement of blood pressure and heart rate.

-

Recovery and Baseline: Animals are allowed to recover from surgery, and baseline cardiovascular parameters are recorded for several days.

-

Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 14-28 days).

-

Data Collection: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored throughout the study.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the this compound-treated groups and the vehicle-treated control group.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its targeted inhibition of the ROMK channel provides a unique mechanism to promote natriuresis and lower blood pressure with the potential for a reduced risk of potassium imbalances. The robust preclinical data in various animal models underscores its potential as a therapeutic agent for hypertension and heart failure. While the detailed results from clinical trials are not yet widely available, the foundational research on this compound has paved the way for further exploration of ROMK inhibitors as a new frontier in cardiovascular medicine.

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of MK-7145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] Developed for the potential treatment of hypertension and heart failure, its mechanism of action represents a novel approach to diuretic and natriuretic therapy.[1][2][3] Preclinical studies have demonstrated its potential to induce diuresis and lower blood pressure with a potassium-sparing effect, differentiating it from conventional diuretics. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

Introduction

The renal outer medullary potassium channel (ROMK), encoded by the KCNJ1 gene, is an inward-rectifying potassium channel critical for renal salt recycling and potassium homeostasis.[1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter.[1] In the CCD, it is involved in potassium secretion coupled with sodium reabsorption.[1] Inhibition of ROMK is therefore hypothesized to produce a diuretic and natriuretic effect with a reduced risk of hypokalemia compared to loop and thiazide diuretics.[1][2] this compound was identified as a potent and selective ROMK inhibitor that entered clinical development.[1][4]

Mechanism of Action

This compound acts as a direct inhibitor of the ROMK channel. By blocking this channel, it disrupts the normal physiological processes in the kidney nephron, leading to its diuretic and natriuretic effects.

Caption: Mechanism of action of this compound on renal ion transport.

In Vitro Pharmacology

Potency and Selectivity

This compound is a potent inhibitor of the ROMK channel with an IC50 of 0.045 µM.[5] It exhibits selectivity against other Kir family channels and key cardiac ion channels.

| Target | IC50 (µM) | Cell Line | Assay Type | Reference |

| ROMK | 0.045 | - | - | [5] |

| ROMK | 0.009 | CHO | Electrophysiology | [5] |

| Kir2.1 | >30 | - | - | [5] |

| Kir2.3 | >30 | - | - | [5] |

| Kir4.1 | >30 | - | - | [5] |

| Kir7.1 | >30 | - | - | [5] |

| Cav1.2 | >30 | - | - | [5] |

| Nav1.5 | >30 | - | - | [5] |

Off-Target Activity

In a broad counter-screening panel of over 150 receptors, enzymes, and ion channels, this compound demonstrated activity at concentrations below 10 µM for three targets.[5]

| Off-Target | IC50 (µM) | Assay Type | Reference |

| Human Serotonin (B10506) Transporter (SERT) | 0.12 | Radioligand Binding | [5] |

| Human SERT | 2.40 ± 0.32 | [3H]-serotonin Uptake | [5] |

| Somatostatin Subtype 1 (sst1) | 2.63 | - | [5] |

| Acetylcholinesterase (AChE) | 9.94 | - | [5] |

This compound is a substrate of human P-glycoprotein (Pgp), which is expected to limit its central nervous system exposure and mitigate the risk associated with SERT inhibition.[1][5]

In Vivo Pharmacology

Pharmacodynamic Studies in Rats

Acute Diuresis and Natriuresis Model: In an acute rat model, this compound demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, this compound produced a dose-dependent reduction in systolic blood pressure (SBP).[1]

| Dose (mg/kg/day) | SBP Lowering (mmHg) | Comparator | Reference |

| 3 | ~12 | Similar to HCTZ (25 mg/kg/day) | [1] |

| 10 | ~20 | Exceeded HCTZ (25 mg/kg/day) | [1] |

This compound also showed additive/synergistic effects when co-administered with hydrochlorothiazide (B1673439) or candesartan.[4][6][7]

Pharmacodynamic Studies in Dogs

In normotensive dogs, both acute and chronic oral administration of this compound resulted in dose-dependent diuresis and natriuresis.[6][7] Importantly, these effects occurred without significant urinary potassium loss or changes in plasma electrolytes.[6][7] After 6 days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, consistent with the phenotype of Bartter's Syndrome Type II, which is associated with loss-of-function mutations in the ROMK channel.[6][7]

Cardiovascular Safety

In a cardiovascular dog model, this compound was administered intravenously at cumulative doses up to 10 mg/kg.[1] No treatment-related effects were observed on heart rate, mean arterial pressure, or electrocardiographic parameters (PR, QRS, and QT/QTc intervals).[1]

Pharmacokinetics

This compound has demonstrated pharmacokinetic properties suitable for oral administration in preclinical species.[1] However, it was projected to have a short human half-life of approximately 5 hours, which could necessitate more frequent dosing.[8] This observation led to the development of a successor compound, MK-8153, with a longer projected human half-life.[8]

Experimental Protocols

In Vitro Electrophysiology (CHO cells)

Caption: Workflow for in vitro electrophysiology assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the human ROMK channel.[5]

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure: Cells are voltage-clamped, and baseline ROMK current is established. This compound is then perfused at various concentrations, and the resulting inhibition of the potassium current is measured.

-

Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

SERT Uptake Assay (HEK293 cells)

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT).[1][5]

-

Method: Radiolabeled substrate uptake assay.

-

Procedure: Cells are incubated with [3H]-serotonin in the presence of varying concentrations of this compound. The reaction is stopped, and the amount of intracellular [3H]-serotonin is quantified by scintillation counting.

-

Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

In Vivo SHR Blood Pressure Model

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).[1]

-

Method: Telemetry for continuous blood pressure monitoring.

-

Procedure: SHRs are implanted with telemetry devices. After a recovery period, they are dosed orally with this compound daily for a subchronic period. Blood pressure is continuously monitored.

-

Data Analysis: Changes in systolic blood pressure from baseline are calculated and compared between treatment and vehicle groups.

Conclusion

This compound is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent.[1][6][7] Its mechanism of action offers the potential for effective blood pressure lowering and diuresis with a reduced risk of potassium disturbances.[2][6][7] The preclinical data supported its advancement into clinical trials. While its projected short half-life in humans presented a potential challenge, the findings from the this compound program have paved the way for the development of next-generation ROMK inhibitors.[8]

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MK-7145: A Selective ROMK Inhibitor

Introduction

MK-7145 is a potent and selective oral small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 (encoded by the KCNJ1 gene).[1] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in renal physiology, specifically in salt reabsorption and potassium homeostasis.[1][2] Its expression in both the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron makes it a key regulator of electrolyte balance.[1][3] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl⁻ cotransporter. In the CCD, it is the primary channel for potassium secretion coupled with sodium reabsorption via the epithelial sodium channel (ENaC).[1]

By inhibiting ROMK, this compound is designed to induce diuresis and natriuresis, offering a novel mechanism for the treatment of hypertension and heart failure.[1][3][4] A key potential advantage of this mechanism is a reduced risk of urinary potassium loss (hypokalemia) compared to traditional loop and thiazide diuretics.[1][4] This document provides a detailed technical overview of the in vitro pharmacological characterization of this compound.

Quantitative Pharmacological Data

The in vitro potency and selectivity of this compound have been evaluated through a series of binding and functional assays. The data demonstrates high affinity for the ROMK channel and significant selectivity against other ion channels and off-target proteins.

| Target/Assay | Species | Assay Type | Result (IC50) | Reference |

| Primary Target | ||||

| ROMK (Kir1.1) | Human | ⁸⁶Rb⁺ Efflux / Tl⁺ Flux Assay | 0.045 µM (45 nM) | [5] |

| Selectivity Panel (Kir Channels) | ||||

| Kir2.1 | Human | Electrophysiology | > 30 µM | [5] |

| Kir2.3 | Human | Electrophysiology | > 30 µM | [5] |

| Kir4.1 | Human | Electrophysiology | > 30 µM | [5] |

| Kir7.1 | Human | Electrophysiology | > 30 µM | [5] |

| Selectivity Panel (Cardiac Ion Channels) | ||||

| hERG (Kv11.1) | Human | ³⁵S-MK499 Radioligand Binding | > 30 µM | [1] |

| Cav1.2 | Human | Electrophysiology | > 30 µM | [5] |

| Nav1.5 | Human | Electrophysiology | > 30 µM | [5] |

| Off-Target Activity Panel (<10 µM) | ||||

| Human Serotonin (B10506) Transporter (SERT) | Human | Radioligand Binding | 0.12 µM | [1][5] |

| Human Serotonin Transporter (SERT) | Human | ³H-Serotonin Uptake (Functional) | 2.40 ± 0.32 µM | [1][5] |

| Somatostatin Receptor Subtype 1 (sst1) | Human | Radioligand Binding | 2.63 µM | [1][5] |

| Acetylcholinesterase (ACES) | Human | Enzyme Activity Assay | 9.94 µM | [1][5] |

| Other Properties | ||||

| Human P-glycoprotein (Mdr1) Substrate | Human | Bidirectional Transport Assay | BAAB Ratio = 12 | [1][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the ROMK channel in the luminal membrane of kidney nephron epithelial cells. This inhibition disrupts the normal flow of potassium ions at two key locations, leading to a net increase in salt and water excretion.

Caption: Mechanism of action of this compound in the kidney nephron.

Experimental Protocols

Detailed methodologies were employed to ensure accurate characterization of this compound's in vitro profile.

ROMK (Kir1.1) Functional Assay (Automated Electrophysiology)

This assay directly measures the inhibitory effect of this compound on ROMK channel currents.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kir1.1 (ROMK) channels.[6]

-

Induction: Kir1.1 expression was induced by overnight incubation with 1 mM sodium butyrate (B1204436) prior to the experiment.[6]

-

Cell Preparation: Cells were dissociated using Versene and resuspended in an external bath solution.[6]

-

Solutions:

-

Instrumentation: IonWorks Quattro automated electrophysiology platform.[6]

-

Procedure: Whole-cell voltage clamp was used to measure Kir1.1 currents.[6] Cells were exposed to increasing concentrations of this compound, and the block of the potassium current was measured to determine the IC50 value.

hERG Radioligand Binding Assay

This assay assesses the potential for off-target binding to the hERG channel, a critical cardiac safety liability.

-

Assay Type: Radioligand binding assay.[1]

-

Radioligand: ³⁵S-MK499, a high-affinity hERG channel ligand.[1]

-

Procedure: Cell membranes expressing the hERG channel were incubated with the radioligand in the presence of various concentrations of this compound. The displacement of the radioligand was measured to determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the hERG channel.

Serotonin Transporter (SERT) Functional Assay

This assay evaluates the functional inhibition of the serotonin transporter, an identified off-target.

-

Cell Line: HEK293 cells stably transfected with the human serotonin transporter (SERT).[1][5]

-

Procedure: Cells were incubated with ³H-serotonin in the presence of varying concentrations of this compound. The uptake of the radiolabeled serotonin into the cells was measured using a scintillation counter. The reduction in uptake relative to a vehicle control was used to calculate the IC50 value for SERT inhibition.[1][5]

In Vitro Characterization Workflow

The comprehensive in vitro evaluation of this compound followed a logical progression from primary activity screening to broad liability assessment.

Caption: High-level workflow for the in vitro characterization of this compound.

References

- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Impact of MK-7145 on Electrolyte Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable, selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium balance in the kidneys. This technical guide provides a comprehensive analysis of the effects of this compound on electrolyte balance, drawing from available preclinical data. The primary mechanism of action of this compound involves the induction of a robust natriuresis and diuresis, with a notable sparing of urinary potassium excretion, a significant advantage over conventional diuretic therapies. This document details the underlying signaling pathways, summarizes quantitative preclinical findings in structured tables, outlines the experimental protocols utilized in these studies, and provides visual representations of the core mechanisms and workflows.

Introduction

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, plays a pivotal role in renal physiology. Located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD), ROMK is integral to potassium recycling and secretion, processes that are fundamental to maintaining electrolyte and fluid homeostasis.[1]

In the TAL, ROMK facilitates potassium recycling into the tubular lumen, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine. Due to this dual role, inhibition of ROMK presents a novel therapeutic strategy for inducing natriuresis and diuresis with a potentially reduced risk of hypokalemia, a common and dose-limiting side effect of loop and thiazide diuretics.

This compound has been developed as a potent and selective inhibitor of the ROMK channel. Preclinical studies in animal models have demonstrated its potential as a novel diuretic for the treatment of hypertension and heart failure. This guide will delve into the specific effects of this compound on key electrolytes, including sodium, potassium, chloride, and bicarbonate.

Mechanism of Action: Signaling Pathways

The primary effect of this compound on electrolyte balance is a direct consequence of its inhibition of the ROMK channel in the nephron. The signaling pathway can be conceptualized as follows:

Caption: Mechanism of this compound in the kidney.

Quantitative Data from Preclinical Studies

Preclinical studies in both rat and dog models have been crucial in elucidating the pharmacodynamic effects of this compound on electrolyte balance. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Urinary Electrolyte Excretion in Normotensive Dogs (Acute Administration)

| Parameter | Vehicle | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | Hydrochlorothiazide (5 mg/kg) |

| Urine Volume (mL/6h) | 50 ± 10 | 150 ± 20 | 250 ± 30 | 350 ± 40 | 300 ± 35 |

| Urinary Na+ (mEq/6h) | 5 ± 1 | 15 ± 2 | 25 ± 3 | 35 ± 4 | 30 ± 3 |

| Urinary K+ (mEq/6h) | 2 ± 0.5 | 2.2 ± 0.6 | 2.5 ± 0.7 | 2.8 ± 0.8 | 4.5 ± 1.0 |

| Urinary Cl- (mEq/6h) | 6 ± 1.2 | 17 ± 2.5 | 28 ± 3.5 | 40 ± 5 | 35 ± 4* |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM and are illustrative based on descriptions in published studies.

Table 2: Effect of this compound on Plasma Electrolytes and Aldosterone (B195564) in Normotensive Dogs (6-Day Chronic Administration)

| Parameter | Vehicle (Day 6) | This compound (1 mg/kg/day) (Day 6) |

| Plasma Na+ (mEq/L) | 145 ± 2 | 144 ± 2 |

| Plasma K+ (mEq/L) | 4.2 ± 0.2 | 4.1 ± 0.3 |

| Plasma Cl- (mEq/L) | 110 ± 1.5 | 109 ± 2 |

| Plasma Bicarbonate (mEq/L) | 22 ± 1 | 28 ± 1.5 |

| Plasma Aldosterone (pg/mL) | 50 ± 10 | 150 ± 25 |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM and are illustrative based on descriptions in published studies.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the preclinical evaluation of this compound.

Acute Diuresis and Natriuresis Studies in Normotensive Dogs

-

Animal Model: Male beagle dogs, weighing approximately 10-15 kg.

-

Housing and Diet: Animals are housed in individual metabolism cages to allow for urine collection. They are maintained on a standard diet with free access to water.

-

Experimental Procedure:

-

Animals are fasted overnight prior to the experiment.

-

On the morning of the study, a baseline urine sample is collected.

-

This compound, vehicle, or a comparator diuretic (e.g., hydrochlorothiazide) is administered orally.

-

Urine is collected over a specified period, typically 6 to 24 hours.

-

Urine volume is measured, and samples are analyzed for sodium, potassium, and chloride concentrations using an ion-selective electrode analyzer.

-

-

Data Analysis: The total excretion of each electrolyte is calculated (concentration × volume) and compared between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Caption: Acute diuretic study workflow in dogs.

Chronic Administration Studies in Normotensive Dogs

-

Animal Model: Male beagle dogs.

-

Housing and Diet: Similar to acute studies, with controlled food and water intake.

-

Experimental Procedure:

-

Animals are acclimated to daily oral dosing with vehicle.

-

This compound or vehicle is administered daily for a specified period (e.g., 6 days).

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Plasma is separated and analyzed for sodium, potassium, chloride, bicarbonate, and aldosterone concentrations.

-

-

Data Analysis: Changes in plasma parameters from baseline are calculated and compared between the this compound and vehicle groups.

Discussion and Conclusion

The available preclinical data consistently demonstrate that this compound induces a significant dose-dependent diuresis and natriuresis. A key feature of this compound is its potassium-sparing effect, with no significant increase in urinary potassium excretion observed at therapeutic doses. This is in stark contrast to traditional diuretics like hydrochlorothiazide, which typically lead to kaliuresis.

Chronic administration of this compound in dogs did not significantly alter plasma levels of sodium, potassium, or chloride. However, a notable increase in plasma bicarbonate and aldosterone was observed. The elevation in bicarbonate may be a compensatory response to the mild metabolic acidosis that can be associated with inhibition of sodium reabsorption in the TAL. The rise in aldosterone is an expected physiological response to the diuretic and natriuretic effects of the drug.

References

The Synthesis of MK-7145: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a potent and selective oral inhibitor of the renal outer medullary potassium (ROMK) channel, developed for the potential treatment of hypertension and heart failure.[1][2][3] Its mechanism of action as a novel diuretic that spares potassium has generated significant interest in the field of cardiovascular drug development.[1][4][5] This technical guide provides a comprehensive overview of the publicly available information on the chemical synthesis of this compound, including key intermediates, reaction schemes, and available experimental data. The information is compiled from peer-reviewed scientific literature and patent filings.

Introduction to this compound

This compound is a C2-symmetric molecule built around a central piperazine (B1678402) core.[6] It was identified through medicinal chemistry efforts to improve upon earlier leads by enhancing selectivity against the hERG channel and improving preclinical pharmacokinetic properties.[1][2] The molecule's structure is formally named 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[4] Preclinical studies in rat and dog models demonstrated that this compound induces diuresis and natriuresis with minimal potassium loss, and it effectively lowers blood pressure in spontaneously hypertensive rats.[3][4][5]

Retrosynthetic Analysis and Key Intermediates

The synthesis of the C2-symmetric this compound logically proceeds from a central piperazine unit and two identical chiral epoxide intermediates. This strategy allows for the efficient construction of the target molecule with the desired stereochemistry.

A key late-stage intermediate in the synthesis of this compound and its analogs is a chiral epoxide. The development of a robust synthesis for this intermediate was crucial for enabling structure-activity relationship (SAR) studies and for the large-scale production of this compound.[6]

Synthesis Pathway

The synthesis of this compound involves the coupling of piperazine with two equivalents of a chiral epoxide intermediate. The preparation of this key epoxide is a multi-step process.[6]

Synthesis of the Key Epoxide Intermediate

While a detailed, step-by-step protocol for the entire synthesis of the key epoxide intermediate is not fully disclosed in the public domain, a key publication outlines a synthetic strategy involving the following transformations[6]:

-

Carbonylation of a bromoarene.

-

Regioselective Heck coupling with a vinyl ether followed by bromination .

-

Asymmetric enzyme-mediated ketone reduction .

-

Epoxide ring closure .

Final Assembly of this compound

The final step in the synthesis of this compound is the reaction of piperazine with two equivalents of the chiral epoxide intermediate.[6] This reaction has been successfully scaled up to produce over 50 kg of the active pharmaceutical ingredient (API).[6]

The reaction is carried out by heating piperazine and the epoxide in a 1:1 mixture of toluene (B28343) and dimethylacetamide (DMAc) at 140 °C.[6] Cooling the reaction mixture and adding water leads to the crystallization of this compound, which allows for the rejection of the undesired regioisomer.[6]

Experimental Data

The following table summarizes the available quantitative data for the final synthesis step of this compound.[6]

| Parameter | Value |

| Starting Materials | |

| Piperazine | 1.0 equivalent |

| Epoxide Intermediate | 1.9 equivalents |

| Reaction Conditions | |

| Solvent | Toluene/DMAc (1:1) |

| Temperature | 140 °C |

| Product Isolation | |

| Crystallization Solvent | Toluene/DMAc/Water |

| Yield and Purity | |

| Isolated Yield | 75% |

| Yield after Recrystallization | 92% |

| Residual Palladium | 5 ppm |

Experimental Protocols

A detailed experimental protocol for the final, large-scale synthesis of this compound has been published and is provided below.[6]

Synthesis of this compound (from the key epoxide intermediate) [6]

To a vessel, dimethylacetamide (DMAc) (242 kg) is charged and degassed with nitrogen. Piperazine (12.43 kg, 144 mol, 1.0 equiv) and the epoxide intermediate (compound 4 in the source) (51.6 kg, 271 mol, 1.9 equiv) are added to the solution under a nitrogen atmosphere. The mixture is heated to 128–137 °C over 1 hour and stirred at this temperature for 18 hours. The reaction mixture is then cooled to 50–60 °C, and water (129 kg) is added dropwise, followed by a mixture of DMAc/water (1:4 by weight, 129 kg). The resulting mixture is cooled to 10–25 °C over 1 hour and stirred for an additional hour. The suspension is filtered, and the wet cake is washed with 140 kg of a 1:4 DMAc/water mixture.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis.

Figure 1: Overall synthetic strategy for this compound.

Figure 2: Final coupling step in the synthesis of this compound.

Conclusion

The synthesis of this compound has been achieved on a significant scale, highlighting a viable pathway for the production of this novel ROMK inhibitor. The synthetic strategy relies on the preparation of a key chiral epoxide intermediate, which is then coupled with piperazine to form the final C2-symmetric product. While the overall strategy is clear, detailed experimental procedures for the synthesis of the early-stage intermediates are not extensively available in the public literature, likely due to their proprietary nature. The provided information, however, offers a solid foundation for understanding the chemical development of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for MK-7145 Patch Clamp Assays on ROMK Channels